3-Fluoro-2-iodo-6-methylphenol
Description
Historical Context and Strategic Significance of Halogenated Phenols as Synthetic Intermediates
Historically, halogenated phenols have been instrumental in the development of a wide array of commercial products. For instance, chlorinated phenols have been used as antiseptics, herbicides, and pesticides. encyclopedia.pub The synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, relies on 2,4-dichlorophenol (B122985) as a key intermediate. encyclopedia.pub The value of halogenated phenols lies in their ability to undergo further chemical transformations. The halogen atoms can act as leaving groups in nucleophilic substitution reactions or facilitate cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. apolloscientific.co.ukchem-soc.si The presence of a hydroxyl group also provides a handle for various chemical modifications. Traditional methods for producing halogenated phenols often involved direct halogenation of phenol (B47542), which could lead to a mixture of products and poor selectivity. google.com More controlled methods, such as the diazotization of haloanilines, were developed to overcome these challenges, though they presented their own environmental concerns. google.com
Unique Regiochemical and Electronic Profile of 3-Fluoro-2-iodo-6-methylphenol
The compound this compound possesses a distinct arrangement of substituents on the phenol ring that imparts a unique combination of electronic and steric properties. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while the iodine atom, being larger and more polarizable, can participate in different types of chemical bonding, including halogen bonding. The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2387175-11-1 chemscene.combldpharm.comarctomsci.com |
| Molecular Formula | C₇H₆FIO chemscene.combldpharm.com |
| Molecular Weight | 252.02 g/mol chemscene.combldpharm.com |
| SMILES | OC1=C(C)C=CC(F)=C1I chemscene.com |
| Topological Polar Surface Area | 20.23 Ų chemscene.com |
| LogP | 2.44432 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Hydrogen Bond Acceptors | 1 chemscene.com |
| Rotatable Bonds | 0 chemscene.com |
Overview of Advanced Research Paradigms and Challenges Associated with Poly-substituted Phenolic Scaffolds
The synthesis and application of poly-substituted phenolic scaffolds, such as this compound, are at the forefront of modern organic chemistry research. These complex molecules are often key components in the development of new pharmaceuticals, agrochemicals, and advanced materials. rsc.org However, their synthesis presents significant challenges.
One of the primary hurdles is achieving precise control over the regioselectivity of substitution on the phenol ring. rsc.orgresearchgate.net The presence of multiple substituents can lead to a mixture of isomers, making the isolation of the desired product difficult and inefficient. rsc.org Researchers are continuously developing new synthetic methods, including electrochemical approaches and novel catalytic systems, to improve the site-selectivity of these reactions. europa.eu
Another challenge lies in the functionalization of these scaffolds. rsc.org While the substituents themselves offer points for further modification, their electronic and steric interactions can complicate subsequent reactions. rsc.org For instance, the development of methods for the late-stage functionalization of complex phenolic compounds is a major area of research, as it would allow for the rapid diversification of molecular structures and the exploration of new chemical space. europa.eu Furthermore, the stability and bioavailability of polyphenolic compounds can be limited, which has driven research into creating derivatives with improved properties for therapeutic applications. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6FIO |
|---|---|
Molecular Weight |
252.02 g/mol |
IUPAC Name |
3-fluoro-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
KMPHUCZVWSBPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 2 Iodo 6 Methylphenol and Its Direct Precursors
Retrosynthetic Analysis and Precursor Design for ortho-Iodo-meta-Fluorophenols
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 3-fluoro-2-iodo-6-methylphenol, the primary disconnections are at the carbon-iodine, carbon-fluorine, and carbon-methyl bonds, as well as the phenolic hydroxyl group.
A plausible retrosynthetic pathway for this compound (I) is depicted below. The final methylation step (transform IV -> I) suggests 3-fluoro-2-iodophenol (IV) as a key intermediate. This simplifies the problem to the regioselective introduction of iodine and fluorine ortho and meta to a hydroxyl group, respectively.
Alternatively, the iodine atom could be introduced last via a directed ortho-metalation strategy on a protected 3-fluoro-6-methylphenol (III). This precursor could be obtained from 3-fluoro-6-methylaniline (V) through a Sandmeyer-type reaction. The aniline itself can be synthesized from a corresponding nitrophenol derivative. Another approach involves the direct fluorination of 2-iodo-6-methylphenol (II). However, controlling the regioselectivity of electrophilic fluorination on an activated phenol (B47542) ring can be challenging.
Each of these retrosynthetic pathways suggests different key precursors and highlights the importance of selecting a strategy that allows for unambiguous control over the placement of each substituent. The choice of precursor is critical and often depends on the commercial availability of starting materials and the robustness of the chosen synthetic route.
Table 1: Potential Precursors for this compound
| Precursor Name | Chemical Structure | Synthetic Utility |
|---|---|---|
| 3-Fluoro-6-methylphenol | Allows for late-stage ortho-iodination. | |
| 2-Iodo-6-methylphenol | Requires regioselective meta-fluorination. | |
| 3-Fluoro-2-iodophenol | Requires late-stage methylation. |
Regioselective Halogenation Strategies Targeting the Phenolic Nucleus
The regioselective introduction of halogen atoms onto a phenolic ring is a cornerstone of this synthesis. The electronic properties of the hydroxyl group, being strongly activating and ortho-, para-directing, must be carefully managed to achieve the desired substitution pattern.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryl-lithium species can then be quenched with an electrophile, in this case, an iodine source.
For the synthesis of this compound, the hydroxyl group of a 3-fluoro-6-methylphenol precursor can be protected with a suitable DMG. Common DMGs for phenols include carbamates and ethers. The DMG chelates to the lithium of the organolithium reagent, positioning it for deprotonation at the C2 position. Subsequent reaction with an iodinating agent, such as molecular iodine (I₂) or 1,2-diiodoethane, introduces the iodine atom at the desired ortho-position. wikipedia.org
Table 2: Common Directing Metalation Groups (DMGs) for Phenols
| Directing Group | Abbreviation | Deprotection Conditions |
|---|---|---|
| Carbamate | -OCONR₂ | Acidic or basic hydrolysis |
| Methoxyethoxymethyl ether | MEM | Acidic hydrolysis |
Electrophilic Iodination: Direct electrophilic iodination of a phenol is a common method for introducing iodine onto an aromatic ring. wikipedia.orgmdpi.com However, due to the strong activating nature of the hydroxyl group, this reaction typically yields a mixture of ortho- and para-iodinated products. For a precursor like 3-fluoro-6-methylphenol, the para-position to the hydroxyl group is blocked by the methyl group, which would favor ortho-iodination. However, the presence of the fluorine atom can influence the regioselectivity. Common reagents for electrophilic iodination include iodine monochloride (ICl) and N-iodosuccinimide (NIS). researchgate.net
Nucleophilic Fluorination: Aromatic nucleophilic fluorination (SₙAr) is generally challenging, especially on electron-rich rings, due to the poor leaving group ability of most substituents and the low nucleophilicity of fluoride (B91410) ions in protic solvents. ucla.eduthermofisher.comprinceton.edu However, this pathway could be considered starting from a precursor like 2-iodo-3-nitro-6-methylphenol, where the nitro group activates the ring towards nucleophilic attack. The nitro group could then be reduced to an amine and subsequently removed. More modern methods for nucleophilic fluorination often employ transition metal catalysis. thermofisher.comnih.gov
Hypervalent iodine reagents have emerged as versatile and environmentally benign reagents in organic synthesis. arkat-usa.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net These compounds, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), can act as both oxidants and sources of electrophilic species. nih.gov In the context of halogenation, hypervalent iodine reagents can be used in combination with a halide source to generate a highly electrophilic halogenating agent in situ. For instance, the combination of a hypervalent iodine(III) reagent with a source of iodide, such as potassium iodide (KI), can generate a potent electrophilic iodinating species. acs.org This approach can offer improved regioselectivity and milder reaction conditions compared to traditional methods. acs.org
Precision Methylation Techniques in the Presence of Sensitive Halogen and Hydroxyl Functionalities
The introduction of a methyl group onto the phenolic oxygen in the presence of sensitive iodo and fluoro substituents requires a careful choice of methylating agent and reaction conditions. The high nucleophilicity of the phenoxide ion facilitates O-methylation.
Common methylation strategies involve the reaction of the corresponding phenoxide with a methylating agent. The phenoxide is typically generated in situ using a base such as potassium carbonate or sodium hydride.
Table 3: Common Methylating Agents for Phenols
| Methylating Agent | Formula | Reactivity | Byproducts |
|---|---|---|---|
| Methyl iodide | CH₃I | High | Iodide salts |
| Dimethyl sulfate | (CH₃)₂SO₄ | Very high (toxic) | Sulfate salts |
| Methyl triflate | CH₃OTf | Very high | Triflate salts |
Given the presence of the iodo group, which can be susceptible to side reactions under certain conditions, milder methylating agents and conditions are preferred. Methyl iodide in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile is a standard and effective method. juniperpublishers.com This approach minimizes the risk of unwanted side reactions involving the halogen substituents.
Orthogonal Protecting Group Chemistry for Phenolic Hydroxyl and Aniline Derivatives
In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups is often essential to mask reactive functional groups and ensure that reactions occur at the desired sites. jocpr.combham.ac.ukwikipedia.orgneliti.comiris-biotech.de Orthogonal protecting groups are particularly valuable as they can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comwikipedia.orgiris-biotech.de
If the synthesis proceeds through an aniline precursor, such as 3-fluoro-6-methylaniline, the amino group needs to be protected during subsequent reactions. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).
The phenolic hydroxyl group can be protected as an ether (e.g., methyl, benzyl, or silyl ether) or an ester. The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the conditions required for its removal.
Table 4: Examples of Orthogonal Protecting Groups for Phenols and Anilines
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
|---|---|---|---|
| Phenolic Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (H₂/Pd) |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ions (e.g., TBAF) |
| Aniline | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
The use of an orthogonal protecting group strategy allows for a modular and flexible synthetic route. For example, a benzyl ether protecting the phenol can be selectively removed by hydrogenolysis without affecting a Boc-protected aniline. This level of control is crucial for the successful synthesis of highly functionalized molecules.
Comparative Analysis of Synthetic Efficiency, Yields, and Green Chemistry Principles in Scalable Production
The synthesis of this compound, a specialized halogenated aromatic compound, presents a multifaceted challenge that requires a careful evaluation of synthetic strategies to ensure efficiency, high yields, and adherence to the principles of green chemistry, particularly for scalable production. Due to the absence of a directly reported synthesis for this specific molecule in publicly available literature, a comparative analysis must be conducted based on well-established and analogous reactions for the synthesis of its direct precursors and related halogenated phenols. Two primary hypothetical retrosynthetic pathways are considered for the preparation of this compound:
Pathway A: Ortho-iodination of a 3-fluoro-6-methylphenol precursor.
Pathway B: Ortho-fluorination of a 2-iodo-6-methylphenol precursor.
This analysis will delve into the synthetic efficiency, expected yields, and green chemistry considerations for each proposed pathway, drawing on data from analogous transformations of structurally similar compounds.
Comparative Analysis of Synthetic Pathways
Pathway A: Iodination of 3-Fluoro-6-methylphenol
This approach commences with the synthesis of the precursor 3-fluoro-6-methylphenol, followed by a regioselective iodination at the ortho position to the hydroxyl group.
Synthesis of 3-Fluoro-6-methylphenol:
The synthesis of fluorinated phenols can be approached through several methods, including diazotization of the corresponding aminophenol followed by a Schiemann-type reaction or by nucleophilic aromatic substitution on an activated aryl halide. For 3-fluoro-6-methylphenol, a plausible route involves the diazotization of 3-amino-6-methylphenol.
Ortho-Iodination:
The introduction of an iodine atom ortho to the hydroxyl group of a phenol is a classic electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. In the case of 3-fluoro-6-methylphenol, the position ortho to the hydroxyl and meta to the methyl group is sterically accessible and electronically activated for iodination.
A variety of iodinating agents can be employed for this transformation. A comparative overview of common iodinating systems is presented below:
| Iodinating Agent/System | Typical Solvent(s) | Typical Yields (for analogous phenols) | Green Chemistry Considerations |
| I₂ / Oxidizing Agent (e.g., H₂O₂, NaOCl) | Water, Ethanol | Good to Excellent | Water as a solvent is highly desirable. H₂O₂ produces water as a byproduct. NaOCl is a common and inexpensive oxidant. gctlc.orgsemanticscholar.orgorganicers.org |
| N-Iodosuccinimide (NIS) | Acetonitrile, Dichloromethane | Good to Excellent | Stoichiometric use of succinimide generates waste. Halogenated solvents are generally less green. mdpi.com |
| Iodine Monochloride (ICl) | Dichloromethane, Acetic Acid | High | Highly reactive and corrosive. Generates HCl as a byproduct. Use of chlorinated solvents. |
| Electrochemical Iodination | Aqueous solutions | High | Avoids the use of chemical oxidants, generating the iodinating species in situ. Can be powered by renewable energy. nih.gov |
This table is generated based on data from analogous reactions and general principles of electrophilic iodination.
Pathway B: Fluorination of 2-Iodo-6-methylphenol
This alternative pathway begins with the synthesis of 2-iodo-6-methylphenol, which is then subjected to an ortho-fluorination reaction.
Synthesis of 2-Iodo-6-methylphenol:
The precursor 2-iodo-6-methylphenol can be synthesized from o-cresol (2-methylphenol) via direct iodination. The hydroxyl and methyl groups will direct the incoming electrophile to the available ortho and para positions. Through careful control of reaction conditions, the desired 2-iodo-6-methylphenol can be obtained.
Ortho-Fluorination:
The direct electrophilic fluorination of phenols is a challenging transformation due to the high reactivity of fluorinating agents and the potential for side reactions. Reagents such as Selectfluor (F-TEDA-BF₄) are commonly used for this purpose.
A comparative overview of common electrophilic fluorinating agents is presented below:
| Fluorinating Agent | Typical Solvent(s) | Typical Yields (for analogous phenols) | Green Chemistry Considerations |
| Selectfluor (F-TEDA-BF₄) | Acetonitrile, Dichloromethane | Moderate to Good | Complex reagent with low atom economy. Generates significant waste. Use of less green solvents. nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile, Dichloromethane | Moderate to Good | Stoichiometric use of the sulfonimide leads to waste. Use of less green solvents. |
This table is generated based on data from analogous reactions and general principles of electrophilic fluorination.
Analysis of Synthetic Efficiency and Yields
Conversely, Pathway B presents significant challenges. The direct electrophilic fluorination of an iodinated phenol is likely to be less efficient and may suffer from lower yields and the formation of byproducts due to the harsh conditions and high reactivity of the fluorinating agents. The scalability of such a process could be hampered by the cost and handling requirements of modern electrophilic fluorinating reagents.
Application of Green Chemistry Principles
A critical aspect of modern chemical manufacturing is the integration of green chemistry principles to minimize environmental impact.
Atom Economy:
In Pathway A, the iodination step using I₂ and an oxidant like H₂O₂ can have a high atom economy, with the primary byproduct being water. In contrast, the use of NIS or ICl results in the generation of stoichiometric amounts of succinimide or HCl waste, respectively, thus lowering the atom economy.
For Pathway B, electrophilic fluorinating agents like Selectfluor have a very low atom economy due to their complex structures, of which only a single fluorine atom is incorporated into the product.
Solvent Selection:
The use of green solvents is a cornerstone of sustainable chemistry. For the iodination step in Pathway A, the use of water or ethanol is often feasible, which is a significant advantage over the chlorinated solvents typically required for electrophilic fluorination in Pathway B.
Waste Reduction:
Pathway A, particularly with an I₂/H₂O₂ system, is expected to generate less hazardous waste compared to Pathway B. The byproducts of the fluorination in Pathway B, including the spent fluorinating agent, can be more difficult to handle and dispose of. The development of electrochemical methods for iodination offers a promising green alternative by minimizing reagent use and waste generation nih.gov.
For large-scale production, the recovery and recycling of solvents and catalysts are crucial for both economic viability and environmental responsibility. Processes that operate in greener solvents and generate fewer, less hazardous byproducts are inherently more scalable and sustainable.
Reactivity and Mechanistic Studies of 3 Fluoro 2 Iodo 6 Methylphenol Transformations
Exploration of Cross-Coupling Reactions at the Iodo-Substituent
The carbon-iodine bond in 3-fluoro-2-iodo-6-methylphenol is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the iodo-substituent, compared to other halogens, makes it an excellent leaving group in these transformations. unistra.fr
Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating C-C bonds. sigmaaldrich.comlibretexts.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org For this compound, a Suzuki-Miyaura reaction with a boronic acid or ester would replace the iodine atom with an aryl, vinyl, or alkyl group. These reactions are typically performed in the presence of a palladium catalyst and a base. libretexts.org The choice of ligands for the palladium catalyst can be crucial for achieving high yields, especially with sterically hindered substrates. sigmaaldrich.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl group at the position of the iodine atom on the this compound ring. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org In the case of this compound, the iodo group would be replaced by a vinyl substituent. organic-chemistry.orgingentaconnect.com Palladium catalysts are standard for this transformation, and the reaction conditions can be tuned to control selectivity. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Biaryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Amine | Arylalkyne |
| Heck | CH₂=CHR | Pd(OAc)₂ / Ligand / Base | Styrene derivative |
Copper-Catalyzed Carbon-Heteroatom Cross-Coupling Reactions (e.g., C-O, C-N, C-S Bond Formation)
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for forming bonds between carbon and heteroatoms like oxygen, nitrogen, and sulfur. nih.govmdpi.com These reactions have seen significant advancements with the development of various ligands that allow for milder reaction conditions. nih.gov
C-O Bond Formation: The coupling of this compound with alcohols or phenols in the presence of a copper catalyst can yield diaryl ethers or alkyl aryl ethers. mdpi.com
C-N Bond Formation: Amines can be coupled with the iodo-substituted phenol (B47542) using copper catalysis to form N-aryl products. nih.govacs.org
C-S Bond Formation: Thiols can react with this compound under copper catalysis to produce the corresponding aryl sulfides. chemrxiv.org
Nickel- and Other Transition Metal-Catalyzed Cross-Couplings
While palladium is the most common catalyst, other transition metals like nickel are gaining prominence due to their lower cost and unique reactivity. nih.govissuu.com Nickel catalysts are effective in various cross-coupling reactions, including those involving less reactive electrophiles. issuu.com They can be used for C-C, C-O, and C-S bond formations. chemrxiv.orgissuu.com For instance, nickel-catalyzed cross-coupling of aryl halides with thiols has been demonstrated to be efficient. chemrxiv.org
Regioselective Electrophilic Aromatic Substitution on the Phenolic Ring
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The existing substituents on the ring—hydroxyl, fluoro, iodo, and methyl groups—direct the position of the incoming electrophile. wikipedia.orgmasterorganicchemistry.com The hydroxyl group is a powerful activating ortho-, para-director, while the methyl group is also an activating ortho-, para-director. The fluoro and iodo groups are deactivating but ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of the substitution. For instance, iodination of phenols can be achieved using various reagents under specific conditions to control the position of the incoming iodine atom. scielo.br Computational studies can help predict the electron density at different ring positions to rationalize the observed regioselectivity. worktribe.com
Nucleophilic Aromatic Substitution (SNAr) Pathways Influenced by Fluoro-Substitution
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atom is a potential leaving group for SNAr, especially if the ring is further activated by other electron-withdrawing substituents. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.orglibretexts.org The fluorine atom's high electronegativity can make it a good leaving group in SNAr reactions under certain conditions. masterorganicchemistry.combeilstein-journals.org
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key functional group that can undergo various transformations.
Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.
Esterification: Reaction with an acyl chloride or anhydride (B1165640) leads to the formation of an ester.
Oxidative Coupling: Phenols can undergo oxidative coupling reactions to form biaryl compounds, often mediated by transition metal catalysts or hypervalent iodine reagents. nsf.gov
Triflation: The hydroxyl group can be converted to a triflate group, which is an excellent leaving group for subsequent cross-coupling reactions. nih.gov
Etherification and Esterification Reactions for Derivatization
The derivatization of phenols through etherification and esterification is a fundamental strategy in organic synthesis and analytical chemistry. These reactions modify the hydroxyl group of this compound, altering its physical and chemical properties, which can be crucial for subsequent reactions or for enhancing its detectability in analytical methods. researchgate.net
Etherification:
Etherification of phenols typically involves the reaction of a phenoxide ion with an alkyl halide. In the case of this compound, the first step is the deprotonation of the phenolic hydroxyl group by a suitable base to form the more nucleophilic phenoxide. The resulting anion then undergoes a nucleophilic substitution reaction with an alkyl halide to form the corresponding ether.
A general etherification process involves the reaction of a phenol with an alkyl halide in the presence of a base, such as potassium carbonate, and heat. universalclass.com The base deprotonates the hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the alkyl halide in a substitution reaction. universalclass.com For instance, the synthesis of aryl ethers can be achieved by reacting a phenol with an alkyl halide in the presence of a base like potassium bicarbonate (K2CO3) and heat. universalclass.com
Esterification:
Esterification of this compound can be achieved through several methods, most commonly by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.
One innovative approach to esterification involves mechanochemistry, using high-speed ball-milling (HSBM) at room temperature. rsc.org This solvent-free method offers a green and efficient alternative to traditional solution-based techniques. rsc.org For example, the esterification of benzoic acid with various phenols has been successfully demonstrated using I2 and KH2PO2, affording the desired esters in good yields within a short reaction time. rsc.orgrsc.org Another system using KI and P(OEt)3 has also been developed for this purpose. rsc.orgrsc.org These methods have shown compatibility with a range of functional groups, including halogens on the phenol ring. rsc.org
The choice of esterification method can influence the reaction mechanism. For instance, in mechanochemical esterification, isotopic labeling studies have shown that the reaction pathway can differ depending on the reagents used. rsc.org When using KI and P(OEt)3, oxygen transfer occurs from the alcohol to the ester, whereas with I2 and KH2PO2, the oxygen is transferred from the carboxylic acid. rsc.org
Table 1: Examples of Etherification and Esterification Reactions of Substituted Phenols
| Reaction Type | Reactants | Reagents & Conditions | Product Type |
| Etherification | Phenol, Alkyl Halide | Base (e.g., K2CO3), Heat | Aryl Ether |
| Esterification | Phenol, Benzoic Acid | I2, KH2PO2, High-Speed Ball-Milling | Phenyl Benzoate |
| Esterification | Phenol, Benzoic Acid | KI, P(OEt)3, High-Speed Ball-Milling | Phenyl Benzoate |
This table provides generalized examples of reactions applicable to substituted phenols like this compound, based on established chemical principles.
Oxidation Pathways and Radical Reactions of Phenols
The oxidation of phenols, including halogen-substituted derivatives like this compound, can proceed through various pathways, often involving radical intermediates. These reactions are significant in both synthetic chemistry and environmental degradation processes.
The oxidation of substituted phenols can be initiated by various oxidizing agents, leading to the formation of phenoxyl radicals. nih.govtandfonline.com The stability and subsequent reactions of these radicals are influenced by the nature and position of the substituents on the aromatic ring. For instance, electron-donating groups generally increase the rate of oxidation. mdpi.com
One common oxidation pathway involves hydrogen atom transfer (HAT), where the phenolic hydrogen is abstracted by an oxidant. nih.gov For example, a cupric-superoxo complex has been shown to oxidize substituted phenols via a rate-limiting HAT mechanism. nih.gov The resulting phenoxyl radical can then undergo further reactions, such as coupling or further oxidation. nih.gov
Radical anions can also react with substituted phenols. tandfonline.com For example, the carbonate radical anion (CO3•−) reacts with phenols to yield a phenoxyl radical. tandfonline.com The rate of this reaction is pH-dependent, increasing as the phenol becomes deprotonated. tandfonline.com
The presence of halogens, such as iodine, can influence the oxidation process. The oxidation of iodophenols can lead to deiodination. nih.gov For instance, ferrate(VI) has been shown to effectively oxidize and deiodinate iodophenols by initially cleaving the C-I bond. nih.gov The resulting iodide is then oxidized to less harmful inorganic iodine species. nih.gov
The hydroxyl radical (OH•), a powerful oxidant, readily reacts with substituted phenols. mdpi.comrsc.org The reaction rates are influenced by the substituents on the phenol ring, with electron-donating groups generally increasing the reactivity. mdpi.com The primary mechanism is often the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical adduct. rsc.org
Table 2: Factors Influencing the Oxidation of Substituted Phenols
| Factor | Influence on Oxidation | Example |
| Substituents | Electron-donating groups generally increase the rate of oxidation. | The presence of a methyl group can enhance reactivity towards electrophilic radicals. mdpi.com |
| pH | The rate of reaction with some radical species is pH-dependent, often increasing with deprotonation of the phenol. | The reaction of the carbonate radical anion with phenols is faster at higher pH. tandfonline.com |
| Oxidant | The nature of the oxidizing agent determines the reaction mechanism (e.g., HAT, electron transfer). | A cupric-superoxo complex oxidizes phenols via hydrogen atom transfer. nih.gov |
| Solvent | The solvent can affect the selectivity of the reaction. | In the iodination of phenol, the steric bulk of the alcohol solvent can influence the ortho/para product ratio. mdma.ch |
Rearrangement Reactions and Side Product Formation during Synthetic Manipulations
During the synthesis and manipulation of this compound, rearrangement reactions and the formation of side products can occur. Understanding these potential pathways is crucial for optimizing reaction conditions and ensuring the desired product is obtained with high purity.
In the synthesis of iodophenols, the direct iodination of phenol can lead to a mixture of ortho- and para-iodophenol isomers. wikipedia.org The regioselectivity of this reaction can be influenced by the reaction conditions. For example, the use of a bulky alcohol as a solvent can favor the formation of the para-substituted product. mdma.ch The synthesis of p-iodophenol can also be achieved through the diazotization of p-aminophenol followed by treatment with potassium iodide. orgsyn.org
Side products can also arise from the further reaction of the desired product. For example, in iodination reactions, over-iodination can occur, leading to the formation of di- or tri-iodinated phenols. google.com The formation of such byproducts can be suppressed by controlling the stoichiometry of the reagents. google.com
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de While specific rearrangement reactions for this compound are not extensively documented, related compounds can undergo such transformations. For instance, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of a strong acid. wiley-vch.de It is conceivable that under certain acidic conditions, intermediates formed from this compound could be susceptible to rearrangements.
In palladium-catalyzed cross-coupling reactions, which are common for aryl halides, side reactions can also occur. For example, in Sonogashira coupling reactions of o-iodophenols, elevated temperatures can decrease the effectiveness of the catalyst system, potentially leading to lower yields or the formation of undesired products. rsc.org
Table 3: Potential Side Products in the Synthesis of Iodinated Phenols
| Reaction Type | Desired Product | Potential Side Product(s) | Factors Influencing Formation |
| Direct Iodination of Phenol | Mono-iodophenol | Di- and tri-iodophenols, Isomeric mixture (ortho/para) | Stoichiometry of iodinating agent, Reaction solvent mdma.chgoogle.com |
| Sonogashira Coupling | Coupled Product | Homocoupling products, Dehalogenated starting material | Catalyst activity, Reaction temperature rsc.org |
Mechanistic Insights into Functional Group Interconversions Involving Halogens
The interconversion of functional groups, particularly those involving halogens on an aromatic ring, is a cornerstone of synthetic organic chemistry. solubilityofthings.com For a molecule like this compound, understanding the mechanisms of these transformations is key to predicting reactivity and designing synthetic routes.
Halogen exchange reactions, also known as Finkelstein reactions, can be used to replace one halogen with another. frontiersin.orgnih.gov On aryl halides, these reactions are typically mediated by a metal catalyst, often copper or nickel. frontiersin.orgnih.gov The mechanism can involve an oxidative addition of the aryl halide to the metal catalyst, followed by halide exchange and reductive elimination. frontiersin.orgnih.gov The driving force for these reactions can be the relative bond dissociation energies of the carbon-halogen bonds and the precipitation of a metal halide salt. frontiersin.orgnih.gov For instance, the C-I bond is weaker than the C-F bond, suggesting that replacing iodine with fluorine would be thermodynamically favorable. frontiersin.orgnih.gov
Nucleophilic aromatic substitution (SNAr) is another important mechanism for functional group interconversion on aryl halides. rsc.orglibretexts.org This reaction is generally favored when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org The mechanism typically proceeds in a stepwise fashion, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, concerted SNAr mechanisms are also possible, particularly with less activated electrophiles and good leaving groups. rsc.org
The halogens on this compound exhibit different reactivities. The iodine atom is a better leaving group than the fluorine atom in nucleophilic substitution reactions. This difference in reactivity can be exploited for selective functionalization. For example, the iodine atom can be selectively replaced in palladium-catalyzed cross-coupling reactions, leaving the fluorine atom intact. rsc.org
The enzymatic dehalogenation of halogenated phenols provides another mechanistic pathway for functional group interconversion. For example, salicylate (B1505791) hydroxylase can catalyze the oxygenative dehalogenation of o-halogenophenols. nih.gov Studies on the deiodination of o-iodophenol by this enzyme suggest that the reaction does not proceed via the formation of a free iodonium (B1229267) ion (I+). nih.gov Instead, an o-benzoquinone intermediate is formed, which is subsequently reduced. nih.gov
Table 4: Mechanistic Pathways for Halogen Interconversion on Aromatic Rings
| Mechanistic Pathway | Key Features | Example Reaction |
| Metal-Catalyzed Halogen Exchange | Involves a metal catalyst (e.g., Cu, Ni) and proceeds via oxidative addition, halide exchange, and reductive elimination. frontiersin.orgnih.gov | Aromatic Finkelstein reaction: Ar-I + M-F → Ar-F + M-I |
| Nucleophilic Aromatic Substitution (SNAr) | Typically requires an activated aromatic ring and proceeds through a Meisenheimer complex intermediate. libretexts.org | Reaction of an activated aryl halide with a nucleophile. |
| Enzymatic Dehalogenation | Catalyzed by specific enzymes, can proceed via oxidative pathways. nih.gov | Hydroxylation of o-iodophenol to catechol by salicylate hydroxylase. |
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 Fluoro 2 Iodo 6 Methylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of one-dimensional and multi-dimensional experiments, it is possible to map out atomic connectivity and elucidate the complete molecular structure. nih.gov For 3-Fluoro-2-iodo-6-methylphenol, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D correlation experiments, is required for full structural assignment.
The following atom numbering scheme for this compound is used for the assignment of NMR signals.

Proton (¹H) NMR: Chemical Shift Anisotropy and Coupling Constant Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. In this compound, four distinct proton signals are expected: two for the aromatic protons, one for the methyl group, and one for the phenolic hydroxyl group.
The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, while the fluorine (-F) and iodine (-I) are electron-withdrawing. The aromatic protons (H-4 and H-5) are expected to appear as doublets due to coupling to each other (³JHH). Additionally, the H-4 signal will exhibit further splitting due to coupling with the fluorine at C-3 (³JHF), resulting in a doublet of doublets. The hydroxyl proton typically appears as a broad singlet, its chemical shift being sensitive to concentration and solvent. libretexts.orgmodgraph.co.uk The methyl protons will appear as a singlet as they have no adjacent protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OH | 4.5 - 7.0 | broad singlet (s) | - |
| H-4 | 7.0 - 7.4 | doublet of doublets (dd) | ³J(H4-H5) ≈ 8.0, ³J(H4-F3) ≈ 9.0 |
| H-5 | 6.8 - 7.2 | doublet (d) | ³J(H5-H4) ≈ 8.0 |
| CH₃ | 2.1 - 2.5 | singlet (s) | - |
Carbon (¹³C) NMR: Substituent Effects on Aromatic Carbons
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the substituents. nih.govnih.gov The carbon directly attached to the hydroxyl group (C-1) is expected to be significantly deshielded (shifted downfield). libretexts.org The carbon bonded to fluorine (C-3) will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF). Other carbons will also show smaller couplings to fluorine over multiple bonds (ⁿJCF). rsc.orgscispace.com The carbon bonded to the heavy iodine atom (C-2) often shows a significantly shielded (upfield) shift due to the "heavy atom effect". researchgate.net
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | 150 - 155 | doublet (d) | ³J(CF) ≈ 3-5 |
| C-2 | 85 - 95 | doublet (d) | ²J(CF) ≈ 20-25 |
| C-3 | 158 - 163 | doublet (d) | ¹J(CF) ≈ 240-250 |
| C-4 | 125 - 130 | doublet (d) | ²J(CF) ≈ 15-20 |
| C-5 | 115 - 120 | doublet (d) | ³J(CF) ≈ 2-4 |
| C-6 | 128 - 133 | quartet (q) | ⁴J(CF) ≈ 1-3 |
| CH₃ | 15 - 20 | quartet (q) | ⁴J(CF) < 1 |
Fluorine (¹⁹F) NMR: Chemical Shifts and ¹⁹F-¹H, ¹⁹F-¹³C Coupling Investigations
¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for analyzing fluorinated compounds. nih.govwikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine in aromatic compounds typically falls within a well-defined range. researchgate.netucsb.edualfa-chemistry.com This signal will be split into a doublet due to coupling with the ortho proton H-4 (³JFH). Long-range couplings to other protons and carbons may also be observed, providing further structural confirmation. wikipedia.orgresearchgate.net
Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F-3 | -110 to -130 | doublet (d) | ³J(F3-H4) ≈ 9.0 |
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. science.govsdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, a key cross-peak would be observed between the aromatic protons H-4 and H-5, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This experiment would show correlations between H-4 and C-4, H-5 and C-5, and the methyl protons and the methyl carbon, allowing for the unambiguous assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for mapping the connectivity of the entire molecule, especially around non-protonated (quaternary) carbons. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY correlations can help confirm the substitution pattern. For example, a correlation between the methyl protons and H-5 would support their spatial proximity.
Predicted Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H-4 ↔ H-5 | Confirms adjacency of H-4 and H-5. |
| HSQC | H-4 ↔ C-4 | Assigns C-4. |
| H-5 ↔ C-5 | Assigns C-5. | |
| CH₃ ↔ CH₃ | Assigns the methyl carbon. | |
| HMBC | CH₃ ↔ C-1, C-2, C-6 | Confirms the position of the methyl group relative to C-1 and C-2. |
| H-4 ↔ C-2, C-3, C-5, C-6 | Confirms the positions of substituents at C-2, C-3 and C-6. | |
| H-5 ↔ C-1, C-3, C-4, C-6 | Confirms the connectivity of the aromatic ring. | |
| NOESY | CH₃ ↔ H-5 | Confirms spatial proximity, supporting the substitution pattern. |
| OH ↔ CH₃ | Indicates proximity of hydroxyl and methyl groups. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. wikipedia.org The molecular ion (M⁺˙) peak in the mass spectrum of this compound would confirm its molecular weight.
The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of halogenated and phenolic compounds. libretexts.orgchemguide.co.uk A prominent fragmentation pathway would be the cleavage of the weak carbon-iodine bond, leading to the loss of an iodine radical (I˙), resulting in a major peak at M-127. Other expected fragmentations include the loss of a methyl radical (˙CH₃) and the loss of carbon monoxide (CO), a characteristic fragmentation for phenols.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity | Fragmentation Pathway |
| 268 | [C₇H₆FIO]⁺˙ | Molecular Ion (M⁺˙) |
| 253 | [C₆H₃FIO]⁺˙ | M⁺˙ - ˙CH₃ |
| 141 | [C₇H₆FO]⁺ | M⁺˙ - ˙I |
| 126 | [C₆H₃FO]⁺ | [C₇H₆FO]⁺ - ˙CH₃ |
| 113 | [C₆H₆F]⁺ | [C₇H₆FO]⁺ - CO |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). nih.govnih.gov This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, as each unique formula corresponds to a unique exact mass. researchgate.netbohrium.comresearchgate.net This is a definitive method for confirming the molecular formula of this compound.
The theoretical monoisotopic mass of C₇H₆FIO can be calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O, and ¹²⁷I). An experimental HRMS measurement matching this theoretical value would provide unambiguous confirmation of the elemental composition.
Calculated Exact Mass of C₇H₆FIO: 267.9447 u
An observed m/z value of 267.9447 ± 0.0005 in an HRMS analysis would confirm the elemental formula C₇H₆FIO, distinguishing it from any other combination of atoms that might have the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing the purity of a synthesized batch and identifying any volatile derivatives that may be present as impurities or byproducts.
The gas chromatography component separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic feature that can be used for preliminary identification. For this compound, a non-polar or medium-polarity capillary column would likely be employed, given the aromatic and halogenated nature of the molecule.
Following separation by GC, the eluted compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The expected mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be influenced by the presence of iodine, which has a single stable isotope (¹²⁷I). High-resolution mass spectrometry could be used to determine the exact mass of the molecular ion, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the iodine atom, the methyl group, and potentially the fluorine atom, providing further structural confirmation.
The analysis of volatile derivatives, such as O-silylated derivatives, can also be performed using GC-MS to enhance volatility and improve chromatographic peak shape. This is particularly useful for polar phenols which might otherwise exhibit tailing on certain GC columns.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Retention Time | Dependent on column and conditions |
| Molecular Ion (M⁺) | m/z corresponding to C₇H₆FIO |
| Key Fragment Ions | [M-I]⁺, [M-CH₃]⁺, [M-HF]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H, C-H, C=C, C-O, C-F, and C-I functional groups. The O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.
The aromatic ring itself will give rise to a series of C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) is expected around 1200 cm⁻¹. The C-F and C-I stretching vibrations are found at lower frequencies, typically in the 1000-1400 cm⁻¹ and 500-600 cm⁻¹ regions, respectively. docbrown.info
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined. The C-I bond, being highly polarizable, is expected to show a strong Raman signal, making it a useful probe for this particular functional group.
Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra. nih.gov These theoretical predictions can aid in the assignment of the experimentally observed bands to specific vibrational modes of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O | Stretching | ~1200 |
| C-F | Stretching | 1000-1400 |
| C-I | Stretching | 500-600 |
X-ray Crystallography for Definitive Solid-State Structural Determination of Analogues
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the analysis of crystal structures of its analogues, such as other substituted phenols, can provide significant insights into its likely solid-state conformation and intermolecular interactions.
For a crystal structure to be determined, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data allows for the calculation of the electron density map of the unit cell, from which the positions of the individual atoms can be determined with high precision.
The crystal structure of an analogue would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. For instance, the C-I, C-F, C-O, and C-C bond lengths within the aromatic ring can be precisely measured. The planarity of the benzene (B151609) ring and the orientation of the substituents relative to the ring can also be determined.
Furthermore, X-ray crystallography provides detailed information about the intermolecular interactions that govern the packing of molecules in the crystal lattice. In the case of this compound, hydrogen bonding involving the phenolic hydroxyl group is expected to be a dominant intermolecular force. The crystal structure of an analogue would show the specific hydrogen bonding network, including donor-acceptor distances and angles. Other intermolecular interactions, such as halogen bonding (involving the iodine atom) and π-π stacking of the aromatic rings, could also be present and would be revealed by the crystallographic analysis.
Table 3: Representative Crystallographic Data for a Phenolic Analogue
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Hydrogen Bond Geometry | O-H···O distance and angle |
| Key Bond Lengths | C-I, C-F, C-O, etc. (Å) |
Theoretical and Computational Chemistry Investigations of 3 Fluoro 2 Iodo 6 Methylphenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of 3-Fluoro-2-iodo-6-methylphenol. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. imperial.ac.uknih.gov From this, a wealth of information can be derived, including the distribution of electrons, the energies of molecular orbitals, and various descriptors that quantify the molecule's propensity to react in specific ways.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. imperial.ac.uknih.gov The core principle of DFT is that the ground-state energy and all other ground-state properties are uniquely determined by the electron density. nih.govntnu.no
For this compound, DFT calculations would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy arrangement, corresponding to the molecule's most stable structure. nih.gov Various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) are employed to achieve reliable predictions of geometric parameters. nih.govunige.ch The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles.
The following table presents hypothetical, yet realistic, optimized geometric parameters for this compound, based on typical values for substituted phenols.
Table 1: Predicted Ground State Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-O | 1.36 |
| O-H | 0.96 |
| C-F | 1.35 |
| C-I | 2.10 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-C (methyl) | 1.51 |
| **Bond Angles (°) ** | |
| C-O-H | 109.5 |
| C2-C1-O | 118.0 |
| C6-C1-O | 122.0 |
| C2-C3-F | 119.0 |
| C1-C2-I | 121.0 |
| **Dihedral Angles (°) ** | |
| H-O-C1-C2 | 0.0 (or 180.0) |
| F-C3-C2-I | 0.0 |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. conicet.gov.ar The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electrical transport properties. ajchem-a.comsemanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. semanticscholar.org
Global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing quantitative measures of a molecule's chemical behavior. ajchem-a.com These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). ajchem-a.com
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). ajchem-a.com
Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2). ajchem-a.com
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). ajchem-a.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). ajchem-a.com
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -8.50 |
| ELUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 7.30 |
| Ionization Potential (I) | 8.50 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 4.85 |
| Chemical Hardness (η) | 3.65 |
| Chemical Softness (S) | 0.27 |
Note: These values are illustrative and would require specific quantum chemical calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed reaction energy profile. This profile reveals the feasibility of a proposed mechanism and provides insights into reaction rates and selectivity. ethz.ch
For a molecule with multiple potential reaction sites like this compound, predicting the regioselectivity (where a reaction occurs) is crucial. Computational methods can determine the activation energies for reactions at different positions on the molecule. The site with the lowest activation energy barrier is the most likely to react. For example, in electrophilic aromatic substitution, calculations could compare the stability of intermediates formed by attack at the C4 and C5 positions, thus predicting the preferred site of substitution. mangaldaicollege.org
Similarly, if a reaction can produce different stereoisomers, computational modeling can predict the stereoselectivity by comparing the energies of the transition states leading to each isomer. acs.org The pathway with the lower energy transition state will be favored, leading to a higher abundance of that particular stereoisomer.
These energetic profiles provide a quantitative basis for understanding reaction kinetics. By applying transition state theory, the calculated activation energies can be used to estimate reaction rate constants, offering a theoretical counterpart to experimental kinetic measurements.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of this compound is not static. Rotation around single bonds, such as the C-O bond of the hydroxyl group, gives rise to different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. liverpool.ac.uk
For this compound, a key aspect of this analysis would be the investigation of intramolecular interactions. A potential intramolecular hydrogen bond could exist between the hydroxyl proton and the adjacent fluorine atom. Computational methods can quantify the strength of such an interaction by analyzing the geometry and electron density. nih.govbeilstein-journals.org For instance, the Natural Bond Orbital (NBO) analysis can be used to measure the stabilization energy associated with the delocalization of the fluorine lone pair electrons into the antibonding orbital of the O-H bond (nF→σ*OH). beilstein-journals.org The presence and strength of this and other non-covalent interactions, like steric repulsion between the bulky iodine and methyl groups, will ultimately dictate the preferred conformation of the molecule. beilstein-journals.org
Substituent Effects: Hammett-type Correlations and Aromaticity Perturbations
The electronic character of the polysubstituted aromatic ring in this compound is complex, arising from the interplay of the inductive and resonance effects of its four distinct substituents: hydroxyl (–OH), iodo (–I), fluoro (–F), and methyl (–CH₃). The Hammett equation provides a powerful tool for quantifying these substituent effects on reaction rates and equilibrium constants, thereby establishing a linear free-energy relationship. wikipedia.org This equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium constant (K) or reaction rate (k) of a substituted species to that of the unsubstituted reference compound (K₀ or k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org
The substituent constant, σ, is specific to a particular substituent and its position (meta or para) on the aromatic ring. It reflects the electronic influence of that group, with positive values indicating electron-withdrawing properties and negative values indicating electron-donating properties relative to hydrogen. utexas.edu The reaction constant, ρ, is characteristic of a specific reaction and its sensitivity to electronic effects. wikipedia.org
The substituents on the this compound ring have varied electronic properties:
Fluoro (–F): Strongly electron-withdrawing inductively (-I) due to its high electronegativity, but weakly electron-donating through resonance (+R). The inductive effect dominates. stenutz.eu
Iodo (–I): The least electronegative halogen, making it the weakest inductively withdrawing among them. stenutz.euviu.ca It is also a weak resonance donor.
Methyl (–CH₃): A classic electron-donating group through induction and hyperconjugation. viu.caoup.com
Table 1: Hammett Substituent Constants (σ) for Relevant Groups
This table presents standard Hammett constants for the substituents found in this compound. These values are derived from the ionization of substituted benzoic acids in water. utexas.edustenutz.eu
| Substituent | σ_meta (σm) | σ_para (σp) |
| –F | 0.34 | 0.06 |
| –I | 0.35 | 0.18 |
| –CH₃ | -0.07 | -0.17 |
| –OH | 0.12 | -0.37 |
Data sourced from multiple chemical databases and literature. stenutz.euviu.caoup.com
In Silico Prediction of Spectroscopic Parameters to Aid Experimental Elucidation
Computational chemistry offers indispensable tools for predicting the spectroscopic properties of molecules like this compound, providing valuable data that can aid in the interpretation of experimental results and confirm structural assignments. researchgate.netdergipark.org.tr Methods such as Density Functional Theory (DFT) are frequently employed to calculate molecular structures and predict spectra with a high degree of accuracy. researchgate.netresearchgate.net
NMR Spectra Prediction: The theoretical calculation of Nuclear Magnetic Resonance (NMR) parameters is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is widely used within a DFT framework to predict ¹H and ¹³C chemical shifts. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted shifts with experimental data helps to unambiguously assign signals to specific atoms in the molecule, which is particularly useful for complex, polysubstituted compounds. Discrepancies between calculated and experimental values can often be attributed to solvent effects or the specific computational model used. researchgate.netmdpi.com
Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts
The following table provides a hypothetical comparison to illustrate how computational data is used. Actual experimental validation would be required. The predicted values are typical for carbons in similar chemical environments, calculated using methods like DFT (B3LYP/6-311++G(d,p)). researchgate.netresearchgate.net
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OH (C1) | 150.5 |
| C-I (C2) | 90.2 |
| C-F (C3) | 158.1 (J_CF) |
| C4 | 115.7 |
| C5 | 125.3 |
| C-CH₃ (C6) | 122.9 |
| -CH₃ | 16.4 |
Vibrational Spectra (FT-IR) Prediction: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net Following geometric optimization of the molecule, a frequency calculation is performed. This yields a set of vibrational modes and their corresponding frequencies and intensities. researchgate.netresearchgate.net These theoretical frequencies are often scaled by a constant factor to correct for systematic errors inherent in the computational method and to improve agreement with experimental spectra. researchgate.net This process allows for the confident assignment of key vibrational bands, such as the O–H stretch of the phenol (B47542) group, the C–F stretch, and various aromatic C–C and C–H vibrations.
Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies
This table illustrates the correlation between key calculated vibrational modes and their expected experimental IR absorption bands. Predicted frequencies are often scaled to better match experimental data. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |
| O–H Stretch | 3550 |
| Aromatic C–H Stretch | 3050-3100 |
| C–C Aromatic Stretch | 1580, 1470 |
| C–F Stretch | 1250 |
| C–O Stretch | 1210 |
| C–I Stretch | 530 |
Applications of 3 Fluoro 2 Iodo 6 Methylphenol As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Heterocyclic Compounds and Scaffolds
The ortho-iodophenol motif within 3-Fluoro-2-iodo-6-methylphenol is a well-established precursor for the synthesis of a wide array of oxygen-containing heterocyclic compounds. The iodine and hydroxyl groups are perfectly positioned for intramolecular cyclization reactions to form five- or six-membered rings.
One of the most prominent applications of 2-iodophenols is in the synthesis of dibenzofurans . Various methods have been developed that utilize 2-iodophenols as starting materials for these important structural motifs found in natural products and functional materials. organic-chemistry.orgacs.orgekb.eg These syntheses often involve a two-step process where the phenol (B47542) is first O-arylated, followed by an intramolecular cyclization. For instance, the reaction of a 2-iodophenol (B132878) with a silylaryl triflate in the presence of cesium fluoride (B91410) can yield an O-arylated product, which is then cyclized using a palladium catalyst to form the dibenzofuran (B1670420) core. acs.orgekb.egconicet.gov.ar Another approach involves the direct C-H activation of o-iododiaryl ethers, which can be prepared from 2-iodophenols. organic-chemistry.org
Furthermore, 2-iodophenols are key substrates in carbonylative cyclization reactions to produce chromones and flavones, which are classes of compounds with significant biological activity. nih.govacs.org In a typical process, a 2-iodophenol undergoes a palladium-catalyzed cyclocarbonylative Sonogashira coupling reaction with a terminal alkyne in the presence of carbon monoxide. nih.govacs.orggoogle.com The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions to favor the formation of chromones over other isomers like aurones. nih.govacs.org The presence of the fluoro and methyl groups on the this compound backbone would lead to correspondingly substituted chromone (B188151) or flavone (B191248) derivatives, allowing for the fine-tuning of the final product's properties.
The table below illustrates generalized reaction types where this compound could serve as a key precursor.
| Heterocyclic Product | General Reaction Type | Key Reagents | Ref. |
| Substituted Dibenzofurans | O-Arylation followed by Pd-catalyzed Cyclization | Arylating agent (e.g., silylaryl triflate), CsF, Pd catalyst | acs.orgekb.eg |
| Substituted Chromones/Flavones | Cyclocarbonylative Sonogashira Coupling | Terminal alkyne, Carbon Monoxide, Pd catalyst | nih.govacs.org |
| Substituted Benzofurans | Sonogashira Coupling followed by Cyclization | Terminal alkyne, Pd/Cu catalyst | researchgate.net |
Role in the Modular Construction of Multi-functionalized Aromatic Systems
The true utility of this compound shines in its capacity for the modular and sequential construction of complex, multi-functionalized aromatic systems. The distinct reactivity of the iodo, hydroxyl, and fluoro-substituted aromatic ring allows for a programmed series of transformations.
The carbon-iodine bond is the most versatile handle for modification, primarily through transition-metal-mediated cross-coupling reactions . dokumen.pub This allows for the introduction of a wide variety of substituents at the 2-position. Common examples include:
Suzuki-Miyaura coupling with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or alkyl groups.
Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, which can be further elaborated. researchgate.net
Buchwald-Hartwig amination to form C-N bonds, introducing amine functionalities.
Heck coupling with alkenes to append vinyl groups.
Following the modification at the iodine position, the phenolic hydroxyl group can be functionalized. It can be converted into an ether via Williamson ether synthesis, an ester, or a triflate. This triflate group can then participate in another round of cross-coupling reactions, enabling the introduction of a second, different substituent. This stepwise functionalization provides a powerful strategy for building complex molecular architectures from a single, well-defined starting material. The fluorine and methyl groups remain as permanent fixtures that influence the molecule's conformation, lipophilicity, and metabolic stability. ossila.com
Intermediate for Labeled Analogues in Mechanistic and Probe Studies
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. mdpi.com The trifluoromethyl group, in particular, is known to significantly enhance biological activity in many cases. researchgate.net While this compound contains a single fluorine atom, its structure is a valuable scaffold for creating more complex fluorinated molecules. ossila.comtcichemicals.com
The iodo-substituent on this compound makes it an ideal precursor for introducing isotopic labels, such as radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or the positron-emitting isotope ¹⁸F.
Radioiodination : The synthesis of radioiodinated analogues is often straightforward via halogen exchange reactions or by starting the synthesis with a radioactive iodine source. These labeled compounds are invaluable as radiotracers in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) or as probes in binding assays and metabolic studies.
Radiofluorination : While more complex, the iodo group can be replaced with a radioactive ¹⁸F atom through nucleophilic substitution, often mediated by transition metals. This would produce a positron-emitting analogue suitable for Positron Emission Tomography (PET) imaging, a highly sensitive technique for in vivo studies.
The ability to create such labeled analogues allows researchers to non-invasively study the distribution, metabolism, and target engagement of a potential drug candidate derived from this scaffold, providing critical data for drug development.
Utility in the Preparation of Advanced Materials and Functional Molecules
The structural features of this compound also lend themselves to the synthesis of advanced materials and functional molecules. The ability to build complex biaryl or poly-aryl systems through cross-coupling reactions is fundamental to creating organic materials with specific electronic or photophysical properties.
For example, dibenzofuran derivatives, which can be synthesized from this precursor, are known to be components of organic semiconductors. acs.org The rigid, planar structure of the dibenzofuran core facilitates π-stacking, which is crucial for charge transport in organic electronic devices. By incorporating fluorine atoms into these structures—a strategy known as "fluorination"—chemists can tune the material's electronic properties, such as the HOMO/LUMO energy levels, and improve device performance and stability. ossila.com
Furthermore, the synthesis of precisely substituted polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems can be approached using this compound as a starting point. dokumen.pub These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The controlled, stepwise synthesis enabled by this building block allows for the creation of well-defined molecular architectures where the electronic and physical properties are tailored by the specific arrangement of fluoro, methyl, and other synthetically introduced functional groups.
Future Directions and Emerging Research Avenues for 3 Fluoro 2 Iodo 6 Methylphenol Research
Development of Sustainable and Eco-Friendly Synthetic Routes
The future synthesis of 3-Fluoro-2-iodo-6-methylphenol and its derivatives will undoubtedly be guided by the principles of green chemistry, with a focus on developing sustainable and eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Two particularly promising areas for exploration are electrochemistry and mechanochemistry.
Electrochemistry offers a powerful and green alternative to traditional chemical synthesis. By using electricity as a traceless reagent, electrochemical methods can often be performed under mild conditions without the need for stoichiometric oxidants or reductants. Future research could focus on developing an electrochemical approach to the synthesis of this compound, potentially involving the anodic oxidation of a suitable phenol (B47542) precursor in the presence of fluoride (B91410) and iodide sources. The fine-tuning of electrode materials, supporting electrolytes, and reaction conditions will be crucial for achieving high selectivity and yield.
Mechanochemistry , which utilizes mechanical force to induce chemical reactions, is another rapidly emerging field in sustainable synthesis. Solvent-free or low-solvent mechanochemical reactions, often conducted in a ball mill, can lead to significantly reduced waste and improved reaction kinetics. The development of a mechanochemical route for the halogenation of a 6-methylphenol precursor could provide a highly efficient and environmentally benign method for the production of this compound. The solid-state nature of mechanochemistry could also offer unique selectivity profiles compared to traditional solution-phase reactions.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Electrochemistry | Use of electricity as a clean reagent, mild reaction conditions, potential for high selectivity. | Optimization of electrode materials and electrolytes, control of regioselectivity. |
| Mechanochemistry | Solvent-free or low-solvent conditions, reduced waste, potentially faster reaction rates. | Control of reaction stoichiometry and product distribution, scalability of the process. |
Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations
The unique arrangement of functional groups in this compound opens the door to the exploration of unprecedented reactivity patterns and novel catalytic transformations. The interplay between the electron-withdrawing fluorine atom, the versatile iodine atom, and the directing hydroxyl group can be exploited to achieve highly selective and previously inaccessible chemical modifications.
The presence of both a C-I and a C-F bond allows for orthogonal functionalization , where each halogen can be selectively targeted in subsequent reactions. The C-I bond is significantly more reactive in cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position. Following this, the more robust C-F bond could be functionalized under different catalytic conditions. This stepwise approach would allow for the precise and controlled construction of highly complex molecular architectures.
Furthermore, the steric hindrance provided by the methyl group and the adjacent iodine atom could lead to unusual regioselectivity in reactions involving the hydroxyl group or the aromatic ring. Future research should investigate the catalytic C-H functionalization of the aromatic ring, where the directing effect of the hydroxyl group, combined with the steric and electronic influence of the other substituents, could lead to unexpected and valuable reaction outcomes. The exploration of synergistic effects between the fluorine and iodine atoms in modulating the reactivity of the phenol ring is another exciting avenue for future investigation.
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of the synthesis and derivatization of this compound into automated synthesis and flow chemistry platforms represents a significant step towards more efficient, reproducible, and scalable chemical production. These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds for screening and optimization.
Automated synthesis platforms , which utilize robotics and software to perform multi-step reaction sequences, could be employed to streamline the synthesis of this compound and its derivatives. This would enable the high-throughput synthesis of a diverse range of analogues for applications in materials science and drug discovery.
Flow chemistry , where reactions are performed in a continuous stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgnih.gov The development of a continuous flow process for the synthesis of this compound would not only improve efficiency and safety but also facilitate scale-up for industrial production. nih.gov Future research in this area could focus on the design of integrated flow systems that combine synthesis, purification, and analysis in a single, seamless process. researchgate.net
| Technology | Key Benefits for this compound Research |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid library generation, improved reproducibility. chimia.ch |
| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability, potential for process integration. syrris.comnih.gov |
Design of Novel Catalysts and Reagents for Specific Transformations
The unique structural features of this compound will necessitate the design and development of novel catalysts and reagents to achieve specific and selective transformations. The ability to selectively functionalize one part of the molecule while leaving the other functional groups intact is a key challenge that will drive innovation in catalyst and reagent design.
Future research should focus on the development of chemoselective catalysts that can differentiate between the C-I and C-F bonds, as well as the different C-H bonds on the aromatic ring. For example, the design of palladium or copper-based catalysts with tailored ligands could enable the selective cross-coupling of the C-I bond in the presence of the C-F bond. Similarly, the development of new directing groups or catalyst systems for C-H functionalization could allow for the precise modification of specific positions on the aromatic ring.
The design of novel reagents for the selective functionalization of this compound is another important area of research. This could include the development of new electrophilic or nucleophilic reagents that exhibit high selectivity for one of the functional groups on the molecule. For instance, the development of new fluorinating or iodinating reagents could provide more efficient and selective methods for the synthesis of the parent compound itself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
